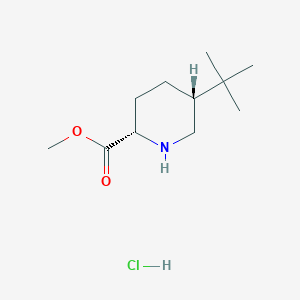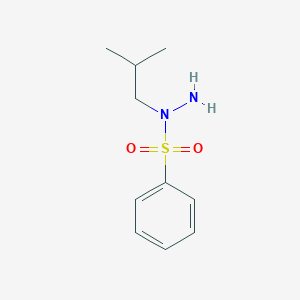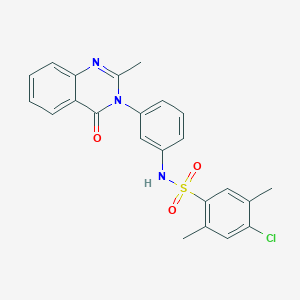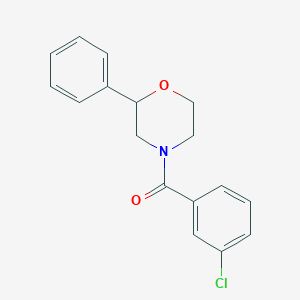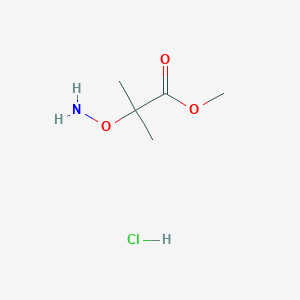
Methyl 2-(aminooxy)-2-methylpropanoate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Methyl 2-(aminooxy)-2-methylpropanoate hydrochloride”, also known as MAP or MMAP, is a compound that has been gaining attention in the scientific community due to its potential applications in various fields of research and industry. It is a highly reactive monomer due to the presence of the methacrylate group, which enables it to undergo both free radical polymerization and other polymerization reactions .
Synthesis Analysis
The synthesis of “this compound” involves a reaction between an aminooxy moiety (RONH2) and a carbonyl group of either an aldehyde or a ketone — known as an oximation reaction . This reaction is chemoselective and can be performed under mild conditions in a large variety of solvents, including water .Chemical Reactions Analysis
The aminooxy moiety in “this compound” can undergo an oximation reaction with a carbonyl group of either an aldehyde or a ketone . This reaction generates a robust oxime ether linkage . The propensity of the McLafferty rearrangement was greatly enhanced by oxygen at the b-position of silyl oxime ethers .科学研究应用
Methyl 2-(aminooxy)-2-methylpropanoate hydrochloride has several applications in scientific research. It is commonly used as a building block for the synthesis of various organic compounds, including peptides, amino acids, and nucleotides. It is also used as a reagent for the modification of proteins and other biomolecules. Additionally, this compound has been shown to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.
作用机制
Methyl 2-(aminooxy)-2-methylpropanoate hydrochloride is a versatile compound that can react with a variety of functional groups. Its mechanism of action depends on the specific reaction it is involved in. For example, when used as a reagent for protein modification, this compound reacts with the amino groups of lysine residues to form stable oxime bonds. This modification can alter the properties of the protein, such as its stability, activity, and binding affinity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, this compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
实验室实验的优点和局限性
Methyl 2-(aminooxy)-2-methylpropanoate hydrochloride has several advantages for use in lab experiments. It is stable under a wide range of conditions and can be easily synthesized in high purity. Additionally, its reactivity and versatility make it a useful building block for the synthesis of a wide range of organic compounds. However, there are also limitations to its use. This compound can be toxic to cells at high concentrations, and its reactivity can make it difficult to control specific reactions.
未来方向
There are several potential future directions for the use of Methyl 2-(aminooxy)-2-methylpropanoate hydrochloride in scientific research. One area of interest is the development of new antibiotics based on its antimicrobial properties. Additionally, this compound could be used as a reagent for the modification of other biomolecules, such as nucleic acids and carbohydrates. Finally, further studies could be performed to investigate the potential therapeutic applications of this compound, particularly in the treatment of inflammatory diseases.
合成方法
Methyl 2-(aminooxy)-2-methylpropanoate hydrochloride is typically synthesized by reacting methacrylic acid with hydroxylamine hydrochloride in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields a high purity product. The resulting compound can be further purified by recrystallization or column chromatography.
属性
IUPAC Name |
methyl 2-aminooxy-2-methylpropanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3.ClH/c1-5(2,9-6)4(7)8-3;/h6H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWRAPPLHXTZDEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)ON.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Tert-butyl-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide](/img/structure/B2783808.png)
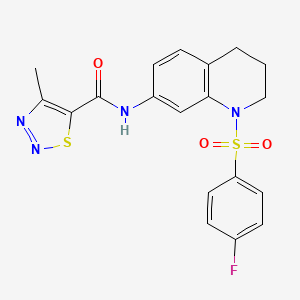
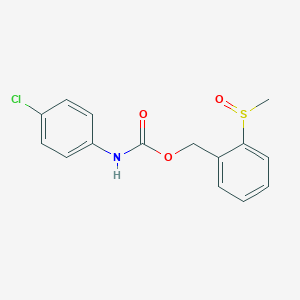
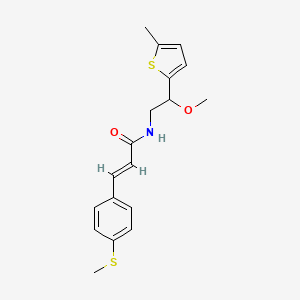
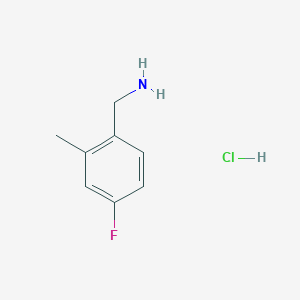
![N-[[3-(Difluoromethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2783819.png)
![N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2783822.png)
![N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B2783824.png)
![1-(4-chlorobenzyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2783825.png)
